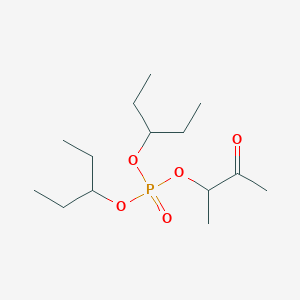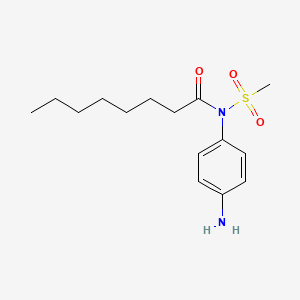
(9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile is a chemical compound belonging to the class of carbazole derivatives. Carbazole compounds are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . This particular compound features a benzyl group, a methyl group, and an acetonitrile group attached to the carbazole core, making it a unique and interesting molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile typically involves the functionalization of the carbazole core. One common method includes the reaction of 9H-carbazole with benzyl chloride and methyl iodide in the presence of a base to introduce the benzyl and methyl groups. The acetonitrile group can be introduced through a nucleophilic substitution reaction using acetonitrile and a suitable leaving group .
Industrial Production Methods
Industrial production methods for carbazole derivatives often involve large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure high purity and yield .
化学反応の分析
Types of Reactions
(9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, at the benzyl or acetonitrile positions .
科学的研究の応用
(9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its strong fluorescence properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and other electronic applications
作用機序
The mechanism of action of (9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins or nucleic acids, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation .
類似化合物との比較
Similar Compounds
9-Methyl-9H-carbazole: A derivative with a methyl group at the nitrogen position, used in various optoelectronic applications.
1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine: Another carbazole derivative with different substituents, used in drug development.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and physical properties.
特性
CAS番号 |
61253-40-5 |
|---|---|
分子式 |
C22H18N2 |
分子量 |
310.4 g/mol |
IUPAC名 |
2-(9-benzyl-1-methylcarbazol-2-yl)acetonitrile |
InChI |
InChI=1S/C22H18N2/c1-16-18(13-14-23)11-12-20-19-9-5-6-10-21(19)24(22(16)20)15-17-7-3-2-4-8-17/h2-12H,13,15H2,1H3 |
InChIキー |
JBIRFUICPJVBBL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1N(C3=CC=CC=C23)CC4=CC=CC=C4)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole](/img/structure/B14595484.png)









![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)

![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)

